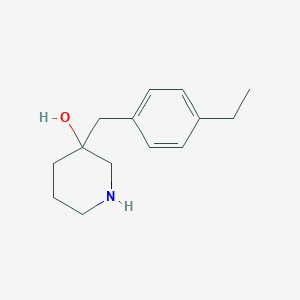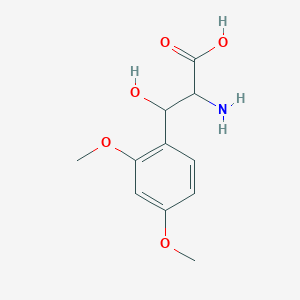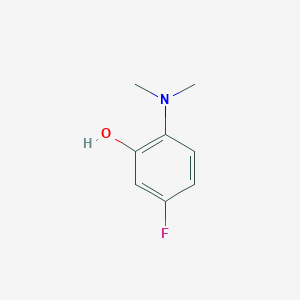![molecular formula C18H21ClN2O3S B13554551 Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)
Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of various functional groups, including an ethyl ester, a chloroacetamido group, a dimethylamino group, and a phenyl group
准备方法
The synthesis of ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dihalide, in the presence of a sulfur source.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Addition of the Chloroacetamido Group: The chloroacetamido group can be added through a nucleophilic substitution reaction using chloroacetyl chloride and an amine, followed by acylation.
Incorporation of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce the ester or amide groups.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamido group, where nucleophiles, such as amines or thiols, can replace the chlorine atom.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction and conditions used.
科学研究应用
ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in the study of biological processes and as a probe for investigating enzyme activity or protein interactions.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
作用机制
The mechanism of action of ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through various pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require further investigation through experimental studies.
相似化合物的比较
ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
2-(Dimethylamino)ethyl Methacrylate (DMAEMA): A monomer used in the synthesis of polymers with applications in drug delivery and gene therapy.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: A compound used as a photoinitiator in polymer chemistry.
Ethyl 2-(2-chloroacetamido)-4-thiazoleacetate:
属性
分子式 |
C18H21ClN2O3S |
|---|---|
分子量 |
380.9 g/mol |
IUPAC 名称 |
ethyl 2-[(2-chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21ClN2O3S/c1-4-24-18(23)16-15(12-8-6-5-7-9-12)13(11-21(2)3)25-17(16)20-14(22)10-19/h5-9H,4,10-11H2,1-3H3,(H,20,22) |
InChI 键 |
ZSFQSVKKBDHOFW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)CN(C)C)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride](/img/structure/B13554472.png)
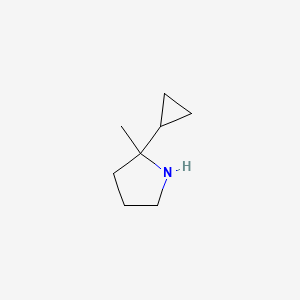
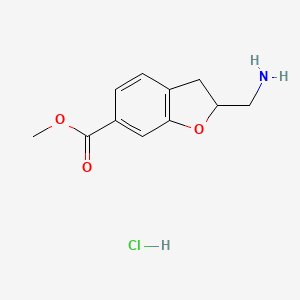
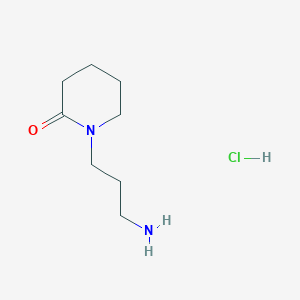
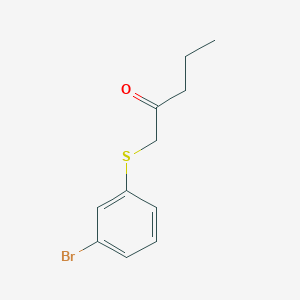
-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)
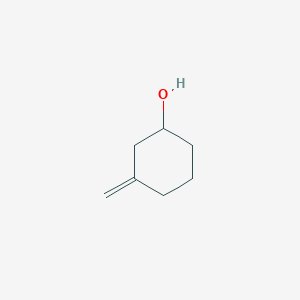
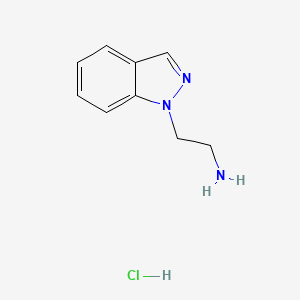
![5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13554524.png)

